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Executive Summary
Evategrel (CG-0255) is a novel, next-generation antiplatelet agent currently in late-stage

clinical development. It is a thiol prodrug designed to overcome the significant limitations of

clopidogrel, a widely used P2Y12 receptor antagonist. Developed by Shanghai CureGene

Pharmaceutical Co., Ltd., Evategrel offers a distinct activation pathway, bypassing the

cytochrome P450 (CYP) enzyme system, thereby promising a more predictable and potent

antiplatelet effect. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and development history of Evategrel, including available preclinical and

clinical data, detailed experimental methodologies, and relevant signaling pathways.

Introduction: The Unmet Need in Antiplatelet
Therapy
Clopidogrel, despite its widespread use in preventing atherothrombotic events, suffers from

several drawbacks. Its bioactivation is dependent on the highly polymorphic CYP2C19 enzyme,

leading to a variable antiplatelet response and "clopidogrel resistance" in a significant portion of

the population. This variability can result in an increased risk of major adverse cardiovascular

events. Furthermore, clopidogrel has a slow onset of action and its irreversible binding to the

P2Y12 receptor complicates management in patients requiring urgent surgery.
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Evategrel was rationally designed to address these challenges. As a thiol prodrug, it

undergoes a rapid, one-step hydrolysis by ubiquitously expressed carboxylesterases to its

active metabolite, H4. This active metabolite is identical to that of clopidogrel, but its formation

is independent of the CYP enzyme system. This novel activation mechanism is anticipated to

provide a rapid, potent, and consistent antiplatelet effect across a broad patient population, with

a reduced risk of drug-drug interactions.[1][2] Evategrel is being developed in both intravenous

and oral formulations, offering therapeutic flexibility in various clinical settings, from acute

coronary syndrome (ACS) to long-term secondary prevention.[1][3]

Discovery and Preclinical Development
Evategrel emerged from a structure-activity relationship (SAR) campaign aimed at identifying

novel thiol prodrugs of clopidogrel's active metabolite, H4. The goal was to create a molecule

that could be efficiently activated by a non-CYP pathway.

In Vitro Studies
Preclinical in vitro studies were crucial in establishing the fundamental pharmacological

properties of Evategrel.

Table 1: In Vitro Pharmacology of Evategrel (CG-0255)

Parameter Method Result Reference

Mechanism of Action
Biochemical
Assays

Prodrug of the
active metabolite
H4; P2Y12 receptor
antagonist.

[1]

Activation Pathway

In vitro metabolism

studies with liver

microsomes and

recombinant enzymes

Activated via one-step

hydrolysis by

carboxylesterases,

bypassing CYP

enzymes.

[1]

| Platelet Aggregation Inhibition | Light Transmission Aggregometry (LTA) with human platelet-

rich plasma (PRP) | Potent inhibitor of ADP-induced platelet aggregation. |[1] |
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In Vivo Preclinical Studies
Animal models were utilized to assess the pharmacokinetic, pharmacodynamic, and

toxicological profile of Evategrel.

Table 2: In Vivo Preclinical Data for Evategrel (CG-0255)

Species Model Key Findings Reference

Rats

Ferric chloride-
induced carotid
artery thrombosis
model

Demonstrated
potent
antithrombotic
effects.

[1]

| Rats | Pharmacokinetic studies | Exhibited excellent pharmacokinetic and pharmacodynamic

properties suitable for once-daily oral dosing. |[1] |

Clinical Development
Evategrel has progressed through Phase I clinical trials and is currently in Phase 3

development for indications including acute coronary syndrome and ischemic stroke.[4]

Phase I Clinical Trials
Phase I studies in healthy volunteers have demonstrated a promising safety and efficacy profile

for both intravenous and oral formulations of Evategrel.

Key Findings from Phase I Trials:

Rapid Onset of Action: Significant platelet inhibition was observed within 15 minutes of

intravenous administration and within 30 minutes of oral administration.[5]

Potent Platelet Inhibition: A dose-dependent increase in the inhibition of platelet aggregation

(IPA) was observed. At a 10 mg oral dose, Evategrel achieved over 90% IPA in less than 30

minutes. A 2 mg oral dose of Evategrel resulted in approximately 40% IPA, which is

comparable to a 300 mg loading dose of clopidogrel.[5][6][7]
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High Response Rate and Low Inter-individual Variability: In contrast to clopidogrel, Evategrel
demonstrated minimal interpersonal variation in its antiplatelet effect, effectively overcoming

the issue of "clopidogrel resistance."[5]

Favorable Safety Profile: Evategrel was generally well-tolerated with no significant bleeding

events reported in the Phase I trials.[5]

Table 3: Phase I Clinical Trial Pharmacodynamic Data (Oral Evategrel)

Dose
Time to Onset
of Action

Maximum
Inhibition of
Platelet
Aggregation
(IPA)

Comparator Reference

2 mg < 30 minutes ~40%
Similar to 300
mg clopidogrel

[5]

| 10 mg | < 30 minutes | > 90% | Superior to 300 mg clopidogrel |[6][7] |

Table 4: Phase I Clinical Trial Pharmacokinetic Data

Formulation Key Findings Reference

| Intravenous & Oral | Fast and consistent conversion to the active metabolite H4. |[5] |

Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission
Aggregometry)
Objective: To assess the inhibitory effect of Evategrel's active metabolite on ADP-induced

platelet aggregation in human platelet-rich plasma (PRP).

Methodology:
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Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes

containing 3.2% sodium citrate.

PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a

low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper layer (PRP) is

carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the

remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized

concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Incubation: PRP is incubated with either vehicle control or varying concentrations of the

active metabolite of Evategrel at 37°C.

Aggregation Measurement: Platelet aggregation is initiated by adding a submaximal

concentration of adenosine diphosphate (ADP). The change in light transmittance is

monitored over time using a light transmission aggregometer.

Data Analysis: The maximum percentage of platelet aggregation is calculated, and IC₅₀

values (the concentration of inhibitor required to inhibit platelet aggregation by 50%) are

determined.

In Vivo Thrombosis Model (Ferric Chloride-Induced
Carotid Artery Thrombosis)
Objective: To evaluate the antithrombotic efficacy of Evategrel in an in vivo model of arterial

thrombosis.

Methodology:

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid

artery is surgically exposed and isolated.

Drug Administration: Evategrel or vehicle control is administered orally or intravenously at

specified doses and time points before the induction of thrombosis.
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Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution

(e.g., 10% w/v) is applied to the adventitial surface of the carotid artery for a defined period

(e.g., 5 minutes) to induce endothelial injury and subsequent thrombus formation.

Blood Flow Monitoring: Carotid artery blood flow is continuously monitored using a Doppler

flow probe placed distal to the site of injury.

Data Analysis: The time to vessel occlusion (cessation of blood flow) is recorded. The

antithrombotic effect of Evategrel is assessed by its ability to prolong the time to occlusion or

prevent occlusion altogether compared to the vehicle control group.

Carboxylesterase-Mediated Hydrolysis Assay
Objective: To confirm the activation of Evategrel to its active metabolite H4 by

carboxylesterases.

Methodology:

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution

(e.g., phosphate-buffered saline, pH 7.4), a source of carboxylesterases (e.g., human liver

microsomes or recombinant human carboxylesterase), and Evategrel at a specified

concentration.

Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C.

Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.

Reaction Termination: The enzymatic reaction in the aliquots is stopped, for example, by

adding a quenching solution like acetonitrile.

Analysis: The samples are analyzed by a validated analytical method, such as liquid

chromatography-mass spectrometry (LC-MS), to quantify the concentrations of the parent

prodrug (Evategrel) and its active metabolite (H4) over time.

Data Analysis: The rate of disappearance of Evategrel and the rate of formation of H4 are

calculated to determine the kinetics of the carboxylesterase-mediated hydrolysis.
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Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the metabolic activation pathways of clopidogrel and

Evategrel, and the downstream signaling of the P2Y12 receptor.
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Figure 1. Metabolic Activation Pathway of Clopidogrel.
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Figure 2. Metabolic Activation Pathway of Evategrel (CG-0255).
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Figure 3. P2Y12 Receptor Signaling Pathway and Site of Action of Evategrel.
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Experimental Workflows
The following diagrams provide a generalized overview of the key experimental workflows.
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Click to download full resolution via product page

Figure 4. Generalized Workflow for Light Transmission Aggregometry (LTA).
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Figure 5. Generalized Workflow for Ferric Chloride-Induced Thrombosis Model.
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Conclusion and Future Directions
Evategrel (CG-0255) represents a significant advancement in antiplatelet therapy. Its novel,

CYP-independent activation mechanism has the potential to provide a more reliable and

effective treatment for the prevention of atherothrombotic events compared to clopidogrel. The

rapid onset of action and availability of both intravenous and oral formulations offer

considerable clinical flexibility. Data from Phase I trials are highly encouraging, demonstrating a

superior pharmacodynamic profile with a good safety margin.

The ongoing Phase 3 clinical trials will be critical in definitively establishing the efficacy and

safety of Evategrel in large, diverse patient populations with cardiovascular disease. The

results of these trials are eagerly awaited by the medical and scientific communities and have

the potential to change the standard of care for antiplatelet therapy. Further research into the

long-term outcomes and real-world effectiveness of Evategrel will be essential following its

potential regulatory approval.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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